2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is an organic compound known for its complex structure and interesting biochemical properties. This compound has gained attention in various fields, including medicinal chemistry and pharmaceutical research, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic synthesis. A plausible route begins with the construction of the furan ring, followed by the introduction of the dimethyl groups. The thieno[2,3-d]pyrimidinone moiety is then synthesized separately and subsequently coupled with the furan ring via a suitable linking group, using reagents like coupling agents and catalysts under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production of this compound would likely employ optimized versions of the laboratory synthetic routes, focusing on maximizing yield, minimizing by-products, and ensuring scalability. Techniques like continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogens in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products of these reactions vary depending on the specific reagents and conditions used. Oxidation typically yields higher oxidation states of sulfur compounds, reduction yields alcohols, and substitution introduces new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is utilized for its potential as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with various biological macromolecules, potentially revealing new insights into enzyme mechanisms or receptor-ligand binding.
Medicine
Medically, the compound’s structure suggests it could interact with certain biological targets, making it a candidate for drug development research, particularly in the areas of anti-cancer, anti-inflammatory, or anti-microbial agents.
Industry
In the industrial sector, this compound might be evaluated for its use in material science or as a precursor for the synthesis of specialized polymers or nanomaterials.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide exerts its effects is not fully elucidated, but it is believed to involve specific molecular targets such as enzymes or receptors. The compound likely interacts with these targets through hydrogen bonding, hydrophobic interactions, and possibly covalent modifications, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison
Compared to other similar compounds, such as 2,5-dimethyl-N-(2-(2-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide, this compound possesses a unique substitution pattern on the thieno[2,3-d]pyrimidinone moiety, which may confer distinct biological activities and chemical reactivity.
List of Similar Compounds
2,5-dimethyl-N-(2-(2-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
2,5-dimethyl-N-(2-(2-methyl-4-oxoquinolin-3(4H)-yl)ethyl)furan-3-carboxamide
2,5-dimethyl-N-(2-(2-methyl-4-oxobenzothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
There you go, a deep dive into the compound 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide. Fascinating stuff, isn’t it?
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-8-13(10(2)22-9)14(20)17-5-6-19-11(3)18-15-12(16(19)21)4-7-23-15/h4,7-8H,5-6H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGXIWVQMUJGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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